methyl (2R)-2-bromo-3-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications

MBHP has been widely used in scientific research due to its ability to form organobromides, which are useful for a variety of applications. It has been used in the synthesis of brominated compounds for use in drug discovery, as well as in the synthesis of compounds for use in organic synthesis and materials science. In addition, MBHP has been used in the synthesis of brominated polymers for use in biomedical applications.

Mechanism of Action

The mechanism of action of MBHP is not fully understood. However, it is believed that MBHP is able to form organobromides through a bromination reaction, in which the bromine atom is added to the substrate molecule. The resulting organobromide then binds to the substrate molecule, forming a brominated compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of MBHP are not fully understood. However, it has been suggested that MBHP may have anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, MBHP has been shown to have antioxidant activity, and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using MBHP in laboratory experiments is its high yield and ease of use. In addition, MBHP is relatively inexpensive and can be stored for long periods of time. However, MBHP can be toxic if it is not handled properly, and its use in laboratory experiments should be done with caution.

Future Directions

In the future, MBHP may be used in the synthesis of more complex compounds, such as brominated polymers and organobromides. In addition, further research is needed to better understand the biochemical and physiological effects of MBHP. Additionally, further research is needed to develop more efficient and cost-effective methods for the synthesis of MBHP. Finally, MBHP may be used in the development of new drugs and materials for use in biomedical applications.

Synthesis Methods

MBHP is synthesized by reacting 2-bromo-3-hydroxypropanoic acid with methyl bromide in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds in two steps: the formation of a bromoacetal intermediate, followed by the formation of MBHP. The reaction is typically carried out at room temperature and the yield of MBHP is typically high.

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-bromo-3-hydroxypropanoate involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-3-hydroxypropanoic acid", "methyl alcohol", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "chloroform" ], "Reaction": [ "Step 1: Activation of 2-bromo-3-hydroxypropanoic acid by reacting it with DCC and DMAP in chloroform to form the corresponding active ester intermediate.", "Step 2: Addition of methyl alcohol to the active ester intermediate in the presence of TEA to form the desired product, methyl (2R)-2-bromo-3-hydroxypropanoate.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |

| 1609168-44-6 | |

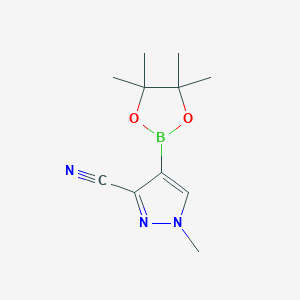

Molecular Formula |

C4H7BrO3 |

Molecular Weight |

183.00 g/mol |

IUPAC Name |

methyl (2R)-2-bromo-3-hydroxypropanoate |

InChI |

InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m1/s1 |

InChI Key |

GVXAFLUDYYQGCG-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CO)Br |

Canonical SMILES |

COC(=O)C(CO)Br |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.